麦角甾醇

描述

肉豆蔻木脂素是一种存在于肉豆蔻(Myristica fragrans)中的木脂素化合物。 它因其多种药理特性而备受关注,包括抗菌、抗炎、抗氧化和神经保护作用 .

科学研究应用

肉豆蔻木脂素具有广泛的科学研究应用:

化学: 用作合成其他木脂素化合物的先驱。

生物学: 研究其抗菌和抗炎特性。

医学: 研究其在治疗神经退行性疾病、糖尿病和癌症方面的潜力。

工业: 利用其抗氧化特性用于化妆品配方

作用机制

肉豆蔻木脂素通过各种分子靶点和途径发挥作用:

抗氧化活性: 清除自由基,减少氧化应激。

抗炎活性: 抑制促炎细胞因子的产生。

类似化合物:

- 间二氢愈创木酸

- 肉豆蔻醚

- 马拉巴酮 C

比较: 肉豆蔻木脂素因其广泛的药理活性而独一无二。 虽然间二氢愈创木酸和肉豆蔻醚也表现出抗氧化和抗炎特性,但肉豆蔻木脂素的神经保护作用及其在治疗神经退行性疾病方面的潜力使其与众不同 .

生化分析

Biochemical Properties

Macelignan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, macelignan has been shown to inhibit tyrosinase, an enzyme responsible for melanin synthesis . Additionally, it modulates the activity of matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the MAPK signaling and the PI3K/Akt pathway . These interactions highlight macelignan’s potential in regulating biochemical pathways involved in inflammation and pigmentation.

Cellular Effects

Macelignan exerts significant effects on various cell types and cellular processes. In immortalized human keratinocytes (HaCaT cells), macelignan attenuates UVB-induced photoaging and inflammation by modulating MMP-9 and COX-2 expression . It also inhibits the activity of P-glycoprotein (P-gp), a drug efflux pump, thereby altering the cellular accumulation of chemotherapeutic agents . Furthermore, macelignan reduces the phosphorylation of Tau protein in Alzheimer’s disease models, indicating its potential in neuroprotection .

Molecular Mechanism

The molecular mechanism of macelignan involves several pathways. It inhibits the MAPK signaling and NF-kB activity, contributing to its anti-inflammatory effects . In Alzheimer’s disease models, macelignan reduces Tau phosphorylation by enhancing autophagy and activating PP2A and SIRT1/AMPK/mTOR signaling pathways . Additionally, it activates the PERK/eIF2α signaling pathway to reduce BACE1 translation, further inhibiting APP cleavage and Aβ deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of macelignan have been observed to change over time. For example, in Alzheimer’s disease models, macelignan enhances autophagy in Tau overexpressing cells over a 24-hour period . In another study, macelignan’s protective effects against cisplatin-induced hepatotoxicity were observed over a 4-day pretreatment period . These studies indicate that macelignan’s effects can be sustained over time, with potential long-term benefits.

Dosage Effects in Animal Models

The effects of macelignan vary with different dosages in animal models. In db/db mice, macelignan significantly ameliorated insulin resistance and exerted beneficial effects on fatty acid and glucose metabolism . At high doses, macelignan may exhibit toxic effects, as seen in studies where it was used to mitigate cisplatin-induced hepatotoxicity . These findings suggest that while macelignan has therapeutic potential, its dosage must be carefully regulated to avoid adverse effects.

Metabolic Pathways

Macelignan is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and MMP-9, influencing metabolic processes related to melanin synthesis and inflammation . Additionally, macelignan’s effects on the MAPK signaling pathway and autophagy indicate its involvement in broader metabolic networks . These interactions highlight macelignan’s potential in modulating metabolic flux and metabolite levels.

Transport and Distribution

Macelignan’s transport and distribution within cells and tissues involve interactions with various transporters and binding proteins. For instance, its inhibition of P-glycoprotein (P-gp) suggests that macelignan can alter the distribution of chemotherapeutic agents within cells . Additionally, macelignan’s effects on autophagy and signaling pathways indicate its potential to influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of macelignan is crucial for its activity and function. Macelignan’s modulation of autophagy-related proteins such as Beclin-1, LC3, and p62 suggests its localization within autophagosomes . Additionally, its interactions with signaling pathways such as MAPK and NF-kB indicate its presence in the cytoplasm and nucleus . These localizations are essential for macelignan’s role in regulating cellular processes and responses.

准备方法

合成路线和反应条件: 肉豆蔻木脂素可以通过多种化学反应合成,这些反应涉及苯丙烷类化合物。 合成路线通常涉及从苯丙氨酸衍生的苯丙烷类化合物的氧化二聚 .

工业生产方法: 肉豆蔻木脂素的工业生产涉及从肉豆蔻肉豆蔻中提取。 提取过程包括溶剂提取,然后进行色谱等纯化步骤以分离化合物 .

化学反应分析

反应类型: 肉豆蔻木脂素会经历几种类型的化学反应,包括:

氧化: 肉豆蔻木脂素可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变肉豆蔻木脂素中存在的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 采用各种卤化剂和亲核试剂.

相似化合物的比较

- Meso-dihydroguaiaretic acid

- Myristicin

- Malabaricone C

Comparison: Macelignan is unique due to its broad spectrum of pharmacological activities. While meso-dihydroguaiaretic acid and myristicin also exhibit antioxidant and anti-inflammatory properties, macelignan’s neuroprotective effects and its potential in treating neurodegenerative diseases set it apart .

属性

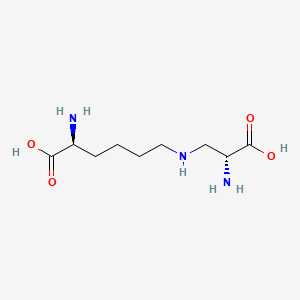

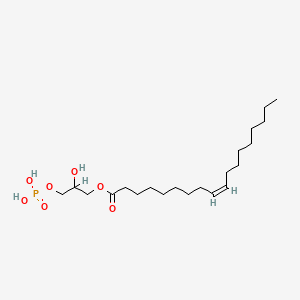

IUPAC Name |

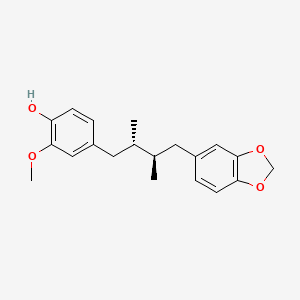

4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDILOVMGWUNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Macelignan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107534-93-0 | |

| Record name | Macelignan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 - 72 °C | |

| Record name | Macelignan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。